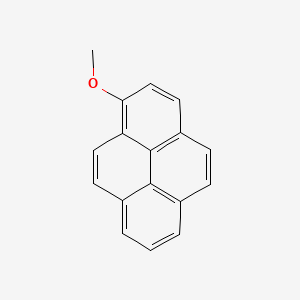
1-甲氧基芘
描述
1-Methoxypyrene is an organic compound belonging to the polycyclic aromatic hydrocarbons family. It is a derivative of pyrene, where a methoxy group is attached to the first carbon atom of the pyrene ring. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
科学研究应用
1-Methoxypyrene has several applications in scientific research:
Chemistry: It is used as a test compound to measure the detection sensitivity of analytical instruments.
Biology: It serves as a carbon source for microbial biotransformation studies.
Industry: It is used in the production of organic photovoltaics and other advanced materials.
作用机制
Target of Action
The primary target of 1-Methoxypyrene (MP) is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
1-Methoxypyrene acts as an agonist to the AhR . Upon binding, it induces the transcription of AhR target genes, including CYP1A1, CYP1A2, CYP1B1, and COX-2 . These genes are involved in various biological processes, including xenobiotic metabolism .
Biochemical Pathways
The activation of AhR by 1-Methoxypyrene leads to the upregulation of collagen I, α-SMA, and fibronectin, and the downregulation of E-cadherin expression . This suggests that MP may mediate tubulointerstitial fibrosis (TIF) through the epithelial-mesenchymal transition and macrophage-myofibroblast transition .
Pharmacokinetics
It has been observed that oral administration of mp in mice progressively enhances ahr activity and upregulates profibrotic protein expression in the kidneys . This suggests that MP may have good bioavailability and can effectively reach its target site.
Result of Action
The activation of AhR by 1-Methoxypyrene results in the upregulation of profibrotic protein expression in the kidneys . This leads to progressive tubulointerstitial fibrosis (TIF), a condition characterized by the excessive accumulation of extracellular matrix proteins, leading to the scarring of renal tissue .
Action Environment
The action of 1-Methoxypyrene is influenced by the renal microenvironment . The renal interstitium, composed of multiple cells, extracellular matrix, and various secreted or cell membrane-presented molecules, contributes to renal damage . The dynamic interactions between these components can influence the efficacy and stability of MP’s action .
生化分析
Biochemical Properties
1-Methoxypyrene plays a significant role in biochemical reactions, particularly as an aryl hydrocarbon receptor (AhR) agonist. It interacts with several biomolecules, including enzymes and proteins. Notably, 1-Methoxypyrene upregulates the mRNA expression of AhR and its target genes such as CYP1A1, CYP1A2, CYP1B1, and COX-2 . These interactions are crucial for its role in mediating biochemical processes like tubulointerstitial fibrosis.
Cellular Effects
1-Methoxypyrene has profound effects on various cell types and cellular processes. It influences cell function by activating the AhR signaling pathway, which leads to changes in gene expression and cellular metabolism. In kidney cells, 1-Methoxypyrene upregulates the expression of collagen I, α-SMA, and fibronectin, while downregulating E-cadherin expression . These changes contribute to processes such as epithelial-mesenchymal transition and macrophage-myofibroblast transition.
Molecular Mechanism
At the molecular level, 1-Methoxypyrene exerts its effects through binding interactions with the AhR. This binding leads to the activation of AhR target genes, resulting in the production of proteins involved in fibrosis and other cellular processes . The compound’s ability to modulate gene expression and enzyme activity is central to its biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methoxypyrene change over time. Studies have shown that the levels of 1-Methoxypyrene and the expression of AhR target genes progressively increase over weeks in experimental models . This indicates that the compound’s impact on cellular function and gene expression is sustained and possibly cumulative over time.
Dosage Effects in Animal Models
The effects of 1-Methoxypyrene vary with different dosages in animal models. Higher doses of the compound have been associated with increased activation of the AhR pathway and greater expression of profibrotic proteins . Excessive doses may also lead to toxic effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
1-Methoxypyrene is involved in metabolic pathways that include interactions with enzymes such as CYP1A1, CYP1A2, and CYP1B1 . These enzymes play a role in the compound’s metabolism and its subsequent biochemical effects. The metabolic pathways of 1-Methoxypyrene are integral to its function and impact on cellular processes.
Transport and Distribution
Within cells and tissues, 1-Methoxypyrene is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical behavior.
Subcellular Localization
1-Methoxypyrene’s subcellular localization is critical for its activity and function. The compound is known to localize in the nucleus, where it interacts with the AhR and modulates gene expression . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct 1-Methoxypyrene to its site of action.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methoxypyrene can be synthesized from 1-pyrenol, which is derived from 1-pyrenecarboxaldehyde. The synthesis involves the following steps:
Halogenation: Pyrene is purified and then reacted with a halogen compound in the presence of a suitable solvent and catalyst.
Methoxylation: The halogenated pyrene undergoes a methoxylation reaction to form 1-methoxypyrene.
Industrial Production Methods: The industrial production of 1-methoxypyrene follows similar synthetic routes but on a larger scale. The process involves the purification of pyrene, followed by halogenation and methoxylation steps under controlled conditions to ensure high yield and purity .
化学反应分析
1-Methoxypyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-pyrenecarboxylic acid.
Reduction: Reduction reactions can convert it back to pyrene.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: 1-Pyrenecarboxylic acid.
Reduction: Pyrene.
Substitution: Various substituted pyrene derivatives.
相似化合物的比较
- 1,6-Dimethoxypyrene
- 1-Hydroxypyrene
- 1-Pyrenyl sulfate
属性
IUPAC Name |
1-methoxypyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c1-18-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPFVJLHDNOVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187820 | |
| Record name | 1-Methoxypyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34246-96-3 | |
| Record name | 1-Methoxypyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34246-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxypyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034246963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxypyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 1-methoxypyrene and what types of organisms are known to produce it?
A1: 1-Methoxypyrene is a known metabolite produced during the fungal metabolism of polycyclic aromatic hydrocarbons (PAHs) like pyrene. [, ] Specifically, the fungus Aspergillus niger, isolated from hydrocarbon-contaminated soil, has been shown to transform both phenanthrene and pyrene into 1-methoxyphenanthrene and 1-methoxypyrene respectively. []
Q2: What is known about the chemical structure of 1-methoxypyrene?
A2: The crystal structure of 1-methoxypyrene has been determined. It crystallizes with three independent molecules in the asymmetric unit, linked by π–π interactions to form trimers. The methoxymethyl group in one of the molecules displays disorder in its crystal structure. []
Q3: What synthetic approaches have been explored for the production of 1-methoxypyrene derivatives?
A4: Researchers have successfully synthesized 1,3-dibromopyrene, a precursor for various long-axially symmetric pyrene derivatives, starting from 1-methoxypyrene. This synthetic route provides a more efficient method for obtaining these valuable compounds, which have potential applications in fields like lasers, sensors, and bioimaging probes. [] Another study investigated electrophilic substitution reactions on various monosubstituted pyrenes, including 1-methoxypyrene. Acetylation of 1-methoxypyrene was found to occur selectively at the 8- and 6-positions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one](/img/structure/B1198016.png)

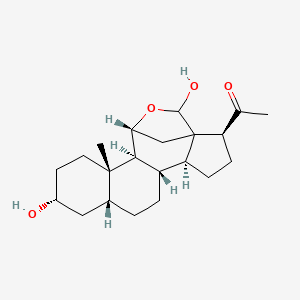
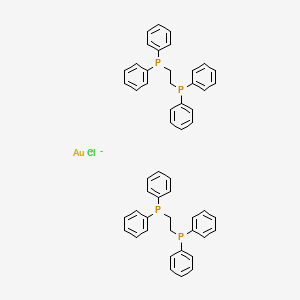
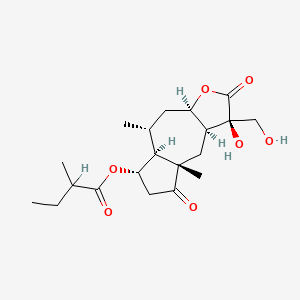
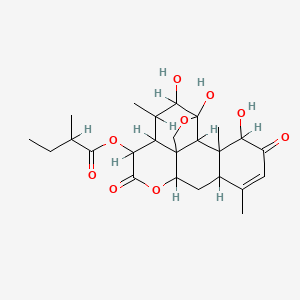

![3-[(3aS,4S,7aS)-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-4-yl]propanoic acid](/img/structure/B1198027.png)
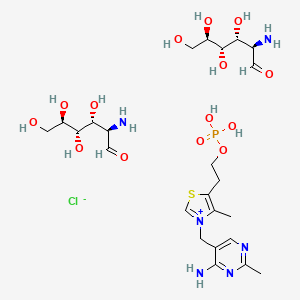
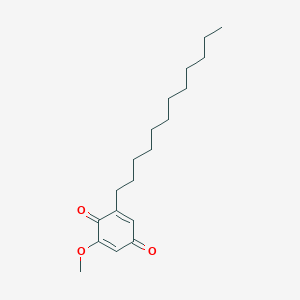
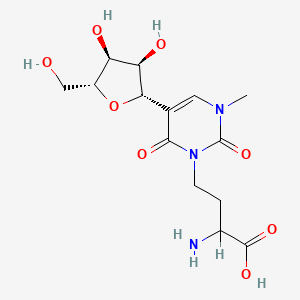
![9-(Hydroxymethyl)-3-(3-hydroxypentyl)-6,6-dimethyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B1198036.png)

![N-[2-Carbamoyl-3-methoxyphenyl]-1H-tetrazole-5-carboxamide](/img/structure/B1198038.png)
